iPrN[P(C6H4-p-Si(nBu)3)2]2
Description
Structure
2D Structure
Properties
Molecular Formula |
C75H131NP2Si4 |
|---|---|
Molecular Weight |
1221.1 g/mol |
IUPAC Name |
N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine |
InChI |
InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3 |
InChI Key |
KVMWKOXUXIWLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Synthesis and Ligand Design Principles for N Isopropyl Bis Diarylphosphino Amine Ligands with Silyl Substituted Aryl Groups
Synthetic Methodologies for iPrN[P(C6H4-p-Si(nBu)3)2]2 and Analogues
The construction of this compound and related ligands is a multi-step process that begins with the careful synthesis of its precursors.
Precursor Synthesis, including Trialkylchlorosilanes (e.g., (nBu)3SiCl) and Aryl Grignard Reagents
The synthesis of the silyl-substituted arylphosphine precursors is a critical initial step. A common and effective method involves the use of Grignard reagents. nih.govresearchgate.net Aryl Grignard reagents, formed from the reaction of an aryl halide with magnesium, serve as powerful nucleophiles. nih.gov These reagents can then react with a phosphorus source, such as phosphorus trichloride (B1173362) (PCl3) or dichlorophosphines, to form the desired arylphosphine. chemistryviews.orgresearchgate.net However, the high reactivity of Grignard reagents can sometimes lead to multiple substitutions on the phosphorus center, resulting in a mixture of products. chemistryviews.org To circumvent this, less nucleophilic organozinc reagents have been explored as an alternative, offering greater selectivity. chemistryviews.org
Ligand Formation via Aminophosphine (B1255530) Routes
With the silyl-substituted diarylphosphine in hand, the final ligand is assembled via an aminophosphine route. This generally involves the reaction of the phosphine (B1218219) precursor with a primary amine, in this case, isopropylamine (B41738). smolecule.comacs.org The reaction typically proceeds through the condensation of the secondary phosphine with the amine, often in the presence of a base to facilitate the reaction. iith.ac.in For instance, a common method involves the reaction of a chlorophosphine with an amine. acs.orgnih.gov The formation of the P-N bond is a key step in constructing the N-isopropyl-bis(diarylphosphino)amine backbone. iith.ac.in The successful synthesis of these ligands can be confirmed by spectroscopic methods, such as the appearance of a characteristic P-N bond stretching frequency in the FT-IR spectrum and the absence of the N-H proton peak in the 1H NMR spectrum. iith.ac.in
Rational Ligand Design Considerations for Steric and Electronic Tuning
The effectiveness of this compound as a ligand stems from the ability to fine-tune its steric and electronic properties through rational design. ilpi.com
Steric Influence of Silicon-Containing Substituents (e.g., cone angle, buried volume)
The introduction of bulky substituents is a well-established strategy to control the coordination environment around a metal center. ilpi.comlibretexts.org The tri-n-butylsilyl groups in this compound exert a significant steric influence, which is crucial for stabilizing metal complexes and preventing undesirable side reactions. smolecule.com This steric bulk can be quantified using parameters like the Tolman cone angle (θ) and the percent buried volume (%Vbur). nih.govwikipedia.orgacs.org
The Tolman cone angle is a measure of the solid angle occupied by a ligand at a defined distance from the metal center. wikipedia.orglibretexts.orgmanchester.ac.uk Larger cone angles indicate greater steric hindrance around the phosphorus atom. libretexts.org The bulky tri-n-butylsilyl groups contribute to a large cone angle, effectively creating a protective pocket around the metal center.
The percent buried volume provides a more nuanced measure of a ligand's steric impact by calculating the volume of a sphere around the metal that is occupied by the ligand. nih.govacs.orgucla.edu This parameter is particularly useful for complex ligands where the steric bulk is not symmetrically distributed. nih.gov Research has shown that ligands with a large cone angle but a relatively low buried volume, indicating remote steric hindrance, can be particularly effective in catalysis. nih.gov This is because they provide steric protection at a distance from the metal while leaving the immediate coordination sphere accessible for substrate binding. nih.gov The interplay between cone angle and buried volume is a key consideration in ligand design. nih.gov
Interactive Table: Comparison of Steric Parameters for Common Phosphine Ligands
| Ligand | Cone Angle (°) ilpi.comlibretexts.org |
|---|---|
| PH3 | 87 |
| PMe3 | 118 |
| PEt3 | 132 |
| PPh3 | 145 |
| PCy3 | 170 |
| P(t-Bu)3 | 182 |
Electronic Properties Modulated by Silyl (B83357) Groups (e.g., σ-donation, π-backdonation effects)
The electronic properties of phosphine ligands, specifically their ability to act as σ-donors and π-acceptors, play a crucial role in modulating the reactivity of the metal center. ilpi.comlibretexts.org The silyl groups in this compound influence these electronic characteristics.
σ-donation refers to the donation of the lone pair of electrons from the phosphorus atom to an empty orbital on the metal. ilpi.comreddit.com The electron-releasing nature of the alkyl chains on the silicon atom can enhance the electron density on the phosphorus, making the ligand a stronger σ-donor. libretexts.org Stronger σ-donation increases the electron density at the metal center. libretexts.org
The electronic properties of phosphine ligands can be experimentally probed by examining the stretching frequencies of co-ligands like CO in mixed-ligand complexes. libretexts.orglibretexts.org A decrease in the CO stretching frequency indicates a more electron-rich metal center, resulting from stronger σ-donation from the phosphine ligand. libretexts.org
Derivatization Strategies for iPrN[P(C6H4-p-SiR3)2]2 Analogues (e.g., varying R on Si)
A key advantage of the iPrN[P(C6H4-p-SiR3)2]2 ligand framework is its modularity, which allows for systematic tuning of its properties through derivatization. acs.org By varying the 'R' groups on the silicon atom, a library of analogous ligands with different steric and electronic profiles can be synthesized. nih.gov For example, replacing the n-butyl groups with smaller alkyl groups like methyl or ethyl would decrease the steric bulk of the ligand, leading to a smaller cone angle and buried volume. Conversely, introducing more branched or larger alkyl or aryl groups would further increase the steric hindrance.
These modifications on the silicon substituents can also subtly influence the electronic properties of the ligand. researchgate.net Changing the nature of the R groups can alter the inductive effect on the silicon and, consequently, the electronic environment of the phosphorus donor atoms. This fine-tuning of both steric and electronic parameters through derivatization is a powerful tool for optimizing the performance of metal complexes in specific catalytic applications. acs.org
Coordination Chemistry of N Isopropyl Bis Diarylphosphino Amine Ligands with Transition Metals
Complex Formation with Diverse Metal Centers
The N-isopropyl-bis(diarylphosphino)amine ligand, particularly the sterically demanding derivative iPrN[P(C6H4-p-Si(nBu)3)2]2, is a sophisticated ancillary ligand designed for coordination chemistry. Its bulky tri-n-butylsilyl substituents provide a unique steric and electronic profile that is instrumental in stabilizing transition metal complexes and influencing their catalytic activity.
Chromium Complexes, particularly in Catalysis (e.g., [iPrN{P(C6H4-p-Si(nBu)3)2}2CrCl2]+[B(C6F5)4]–)
The coordination of this compound with chromium has been a focal point of research, leading to the development of exceptionally active catalysts for ethylene (B1197577) oligomerization. The primary example of such a complex is [iPrN{P(C6H4-p-Si(nBu)3)2}2CrCl2]+[B(C6F5)4]–, which demonstrates high efficacy in the selective tetramerization of ethylene to 1-octene (B94956). calameo.com The bulky (nBu)3Si-substituents are considered critical for this high selectivity, as they help prevent the formation of undesirable byproducts like high-density polyethylene (B3416737) (HDPE). calameo.com The formation of an inactive six-coordinate species, where two PNP ligands coordinate to the chromium center, is sterically hindered by the bulky silyl (B83357) groups, thereby promoting the formation of the highly active catalytic species. epo.org
The synthesis of this chromium complex can be achieved through several routes. One method involves the reaction of the this compound ligand with a pre-formed chromium precursor, [CrCl2(NCCH3)4]+[B(C6F5)4]–. calameo.comepo.org An alternative pathway involves a multi-component reaction between CrCl3(THF)3, an ammonium (B1175870) salt such as [PhN(H)Me2]+[B(C6F5)4]–, and the phosphine (B1218219) ligand. calameo.comepo.org These synthetic approaches yield the target cationic chromium(II) dichloride complex, which, in conjunction with a co-catalyst like an organic aluminum compound, forms a potent catalytic system. epo.org
Interactive Data Table: Synthesis of [iPrN{P(C6H4-p-Si(nBu)3)2}2CrCl2]+[B(C6F5)4]–
| Route | Chromium Source | Ligand | Additional Reagents | Solvent(s) | Reaction Conditions | Reference |
| 1 | [CrCl2(NCCH3)4]+[B(C6F5)4]– | This compound | - | Dichloromethane | Stirring at room temperature for 2-3 hours | epo.org |
| 2 | CrCl3(THF)3 | This compound | [PhN(H)Me2]+[B(C6F5)4]– | Acetonitrile, then Dichloromethane | Stirring at room temperature for 12-30 hours (acetonitrile), then 1-5 hours (dichloromethane) | epo.org |
Palladium Complexes
A review of published research did not yield specific examples or detailed studies on the formation of palladium complexes with the exact ligand this compound. While the coordination chemistry of other bulky phosphine ligands and PNP pincer ligands with palladium is an active area of research, specific data concerning this particular silylated ligand is not available in the provided sources. tdl.orgdntb.gov.uadigitellinc.comosti.gov
Nickel Complexes (e.g., [NiBr2(C27H27NP2)])
There is no specific information available in the searched literature regarding the formation of nickel complexes with the ligand this compound.
It is important to note that the exemplary compound formula provided in the outline, [NiBr2(C27H27NP2)], does not correspond to the bulky silylated ligand this compound, which has a molecular formula of C75H131NP2Si4. Research on nickel complexes with other, non-identical PNP or N,P,N-type ligands has been reported, but these findings cannot be directly attributed to the specific ligand that is the subject of this article. ntu.edu.twresearchgate.netacs.orgrsc.org
Iridium Complexes
No specific data was found in the searched literature concerning the coordination of the this compound ligand with iridium centers. The organometallic chemistry of iridium with other macrocyclic and pincer-type PNP ligands is a subject of study, with research focusing on the synthesis of iridium(I) and iridium(III) complexes and their reactivity, including applications in catalytic hydrosilation and C-H bond activation. acs.orgnih.govrsc.orgrsc.orgmdpi.com These results, however, are not directly applicable to the this compound ligand.
Gold Complexes
A search of the available research literature did not provide specific information on the formation of gold complexes with the this compound ligand. The study of gold(I) complexes with other sterically demanding phosphine ligands and PNP-type pincer ligands is an area of interest, with investigations into their photophysical properties and catalytic applications. rsc.orgresearchgate.netsigmaaldrich.commdpi.comukzn.ac.za Nevertheless, these findings pertain to different ligand systems and not the specific silylated compound outlined.
Coordination to Main Group Elements with Phosphine Ligands (e.g., Silicon(II) and Silicon(IV) Centers)
Based on available scientific literature, there is no specific information regarding the coordination of the compound this compound with main group elements, including silicon(II) and silicon(IV) centers. Research and interaction studies involving this particular ligand have predominantly centered on its coordination with transition metals, where it serves as a precursor for catalytically active complexes. smolecule.com While the coordination of other phosphine ligands to silicon has been documented, establishing five- and six-coordinate silicon(IV) complexes, similar studies involving this compound have not been reported in the surveyed literature.
Structural Aspects of Metal-Ligand Complexes
The structural characteristics of metal complexes incorporating the this compound ligand are largely dictated by its considerable steric bulk and the geometry of its P-N-P backbone.
Chelation Modes and Resulting Geometries (e.g., distorted square-planar, trigonal bipyramidal)
The this compound ligand typically functions as a bidentate chelating agent, coordinating to a metal center through the lone pairs of its two phosphorus atoms. This P,P-chelation forms a metallocycle whose geometry is influenced by the electronic preferences of the metal center and the steric profile of the ligand.
Depending on the coordination number and electronic configuration of the metal, complexes with this ligand can adopt various geometries. For a four-coordinate metal center, a distorted square-planar geometry is common. For five-coordinate complexes, a trigonal bipyramidal geometry is frequently observed. In such an arrangement, the diphosphine ligand can span different positions depending on its bite angle; for instance, a ligand with a natural bite angle around 90° might occupy apical-equatorial positions, whereas a ligand with a 120° angle could span two equatorial sites. wikipedia.org The specific geometry adopted by a complex of this compound would be a balance between these electronic preferences and the ligand's inherent steric and conformational constraints.
Influence of Ligand Sterics on Metal Coordination Sphere and Stability
The defining characteristic of the this compound ligand is its immense steric bulk. This bulk arises from the four para-substituted tri-n-butylsilylphenyl groups, {C6H4-p-Si(nBu)3}, attached to the phosphorus atoms.
The primary role of these bulky substituents is to create a sterically crowded environment around the coordinated metal center. smolecule.com This "pocket" serves several functions:
Stabilization: It protects the metal center from decomposition pathways or unwanted side reactions, thereby enhancing the stability of the complex. smolecule.com
Control of Reactivity: The steric hindrance can influence the approach of substrates to the metal center, which is a critical factor in catalysis for controlling selectivity. researchgate.net
Prevention of Dimerization: The ligand's bulk can prevent the formation of inactive bridged-dimer species, maintaining the monomeric, catalytically active form of the complex.
The combination of the ligand's steric and electronic properties provides enhanced stability and activity in catalytic applications compared to less bulky phosphines. smolecule.com Theoretical and experimental studies on other bulky PNP ligand systems have shown that such steric hindrance can significantly impact the catalytic performance and even the fundamental reaction mechanism. researchgate.netnii.ac.jp
Structural Components of the this compound Ligand and Their Functions
| Component | Function | Primary Contribution |
|---|---|---|
| Phosphorus Atoms (P) | Metal Coordination | Forms dative P-M bonds via lone pair donation. |
| Isopropylamino Bridge (iPrN) | Ligand Backbone | Connects the two phosphino (B1201336) groups and defines the P-N-P angle. |
| Tri-n-butylsilylphenyl Groups | Steric Shielding | Creates a bulky coordination pocket to enhance stability and influence reactivity. smolecule.com |
P-M-P Bite Angles and Conformational Flexibility of the Ligand Backbone
The P-M-P bite angle is a critical geometric parameter in complexes of chelating diphosphine ligands, defined as the angle between the two phosphorus-metal bonds. wikipedia.org This angle is largely determined by the ligand's "natural bite angle," which is a function of the length and flexibility of the backbone connecting the two phosphorus atoms. cmu.edu
For this compound, the backbone consists of a P-N-P linkage. The conformational flexibility of this backbone, including rotation around the P-N bonds, allows the ligand to accommodate the preferred coordination geometries of different metals. The bite angle has a profound effect on the electronic structure and reactivity of the metal center and is a key parameter for tuning the performance of catalysts. wikipedia.orgcmu.edu For instance, different bite angles can stabilize or destabilize intermediates and transition states in a catalytic cycle, thereby controlling activity and selectivity. cmu.edu While specific bite angle values for complexes of this ligand are not available in the surveyed literature, the interplay between the steric repulsion of the bulky substituents and the electronic preferences of the metal center would ultimately determine the observed P-M-P angle in any given complex. vu.nl
Correlation of Diphosphine Bite Angle with Preferred Complex Geometry
| Preferred P-M-P Angle | Idealized Geometry | Coordination Number |
|---|---|---|
| ~90° | Square Planar / Octahedral | 4 / 6 |
| ~109° | Tetrahedral | 4 |
| ~120° | Trigonal Bipyramidal (equatorial-equatorial) | 5 |
This table illustrates general geometric preferences based on the bite angle of diphosphine ligands. wikipedia.org
Analysis of Metal-Ligand Bonding Interactions (e.g., M-P, M-N)
The primary bonding interaction between the this compound ligand and a metal center occurs through the formation of coordinate covalent bonds (dative bonds) between the phosphorus atoms and the metal (M-P bonds). The lone pair of electrons on each phosphorus atom is donated to a suitable vacant orbital on the metal center.
The central nitrogen atom of the isopropylamine (B41738) bridge is generally considered a non-coordinating "linker" in this class of PNP ligands, with its lone pair being less available for bonding due to delocalization or steric hindrance. The primary application of this ligand in chromium-catalyzed ethylene tetramerization suggests a classic bidentate P,P-coordination mode. smolecule.com
A detailed analysis of the M-P and potential M-N bond lengths and strengths would require crystallographic or computational data, which are not available for complexes of this specific ligand in the reviewed literature. In general, M-P bond lengths are influenced by the electronic properties of both the metal and the phosphine, as well as the steric crowding in the coordination sphere.
Compound Name Reference Table
| Trivial Name/Abbreviation | IUPAC Name |
| This compound | N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine smolecule.com |
Catalytic Applications and Mechanistic Insights
Application in Ethylene (B1197577) Oligomerization and Polymerization
The ligand iPrN[P(C6H4-p-Si(nBu)3)2]2, in conjunction with a chromium source, forms a highly effective catalytic system primarily utilized for the selective oligomerization of ethylene. Its unique structural features, particularly the bulky tri(n-butyl)silyl groups, are instrumental in directing the reaction pathway towards specific products, minimizing the formation of undesirable polyethylene (B3416737) and other byproducts.
Chromium-Catalyzed Ethylene Tetramerization to 1-Octene (B94956)
The most prominent and commercially significant application of the this compound ligand is in chromium-catalyzed ethylene tetramerization to produce 1-octene. google.comnih.gov This process addresses the high demand for 1-octene as a comonomer in the production of linear low-density polyethylene (LLDPE). nih.govmdpi.com The catalyst system has been a subject of extensive research to achieve high activity and selectivity, making it a potential candidate for industrial "on-purpose" 1-octene production. google.comnih.gov
Catalytic systems derived from the this compound ligand exhibit exceptionally high activity, often exceeding 6000 kg of product per gram of chromium per hour ( kg/g-Cr/h ). google.comnih.gov These catalysts demonstrate high selectivity for 1-octene, with yields reaching up to 75 wt%. google.comnih.gov A key advantage of this system is the significant mitigation of higher oligomers (>C10 fractions) and polyethylene (PE). google.com For instance, a related complex showed the generation of undesired >C10 fractions was limited to 10.7 wt%, while the formation of polyethylene, a common side product that can foul reactors, was negligible at just 0.03 wt% even at elevated temperatures of up to 90°C. nih.gov
Table 1: Catalyst Performance in Ethylene Tetramerization
| Ligand/Complex | Cocatalyst | Activity ( kg/g-Cr/h ) | 1-Octene Selectivity (wt%) | >C10 Fraction (wt%) | Polyethylene (wt%) |
| This compound-Cr | iBu3Al | > 4000 | - | - | 0.03 |
| [iPrN{P(C6H4-p-Si(1-octyl)3)2}2-CrCl2]+ | iBu3Al | 11100 google.comnih.gov | 75 google.comnih.gov | 10.7 google.comnih.gov | < 0.2 |
The bulky trialkylsilyl substituents at the para-position of the phenyl groups are crucial to the catalyst's high performance. google.com These bulky groups play a key role in preventing the formation of inactive catalyst species. google.comnih.gov Specifically, they are thought to block the coordination of a second bulky PNP ligand to the chromium center, which would otherwise lead to a catalytically inactive [(PNP)2CrCl2]⁺ species. google.com
Research into varying the alkyl chains on the silicon atom (R in -SiR3) has shown a direct impact on catalytic activity. A series of ligands were prepared with different silyl (B83357) groups: -Si(nBu)3, -Si(1-hexyl)3, and -Si(1-octyl)3. google.com While all variants maintained a high 1-octene selectivity of around 75 wt%, the catalyst activity was found to increase with the size of the alkyl group, with the -Si(1-octyl)3 derivative exhibiting the highest activity at 11,100 kg/g-Cr/h . google.comnih.gov This demonstrates that tuning the steric bulk of the ligand is a powerful tool for optimizing catalyst performance. google.com
Table 2: Effect of Silyl Substituent on Catalyst Activity
| Silyl Substituent (R in -SiR3) | Complex | Activity ( kg/g-Cr/h ) | 1-Octene Selectivity (wt%) |
| n-Butyl | [iPrN{P(C6H4-p-Si(nBu)3)2}2-CrCl2]+ | > 6000 google.com | 75.2 google.com |
| 1-Hexyl | [iPrN{P(C6H4-p-Si(1-hexyl)3)2}2-CrCl2]+ | - | 75.0 google.com |
| 1-Octyl | [iPrN{P(C6H4-p-Si(1-octyl)3)2}2-CrCl2]+ | 11100 google.com | 75.0 google.com |
The development of this catalytic system represents a strategic approach to catalyst optimization for commercial use. The key criteria for commercialization—high activity, high selectivity, minimal byproduct formation, and low cost—are met by this system. google.com The extremely high activity reduces the required catalyst loading, and high selectivity to 1-octene maximizes the yield of the desired product. google.comnih.gov The negligible formation of polyethylene is critical for long-term operational stability, preventing reactor fouling. Furthermore, the successful substitution of expensive MMAO with iBu3Al significantly improves the economic profile of the process. google.comnih.gov To support potential commercialization, researchers have also developed a facile, low-cost, and scalable synthesis for the catalyst precursors. google.comnih.gov
Potential for Other Olefin Oligomerization and Polymerization Reactions
Applications in Cross-Coupling Reactions
The electronic and steric properties of phosphine (B1218219) ligands play a crucial role in the efficacy of palladium-catalyzed cross-coupling reactions. The bulky nature of ligands like this compound can facilitate the reductive elimination step and stabilize the active catalytic species, potentially leading to higher yields and turnover numbers.
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include various C-N and C-O bond-forming reactions. While palladium catalysis is more common for aminations, ligands that can stabilize the metal center and promote oxidative addition are of interest. The bulky nature of this compound could potentially be beneficial in preventing ligand degradation and promoting the desired coupling pathway. However, there is no specific data available on its application in Ullmann-type reactions.
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The choice of ligand is critical in achieving high efficiency and minimizing side reactions. One common side reaction is protodeboronation, where the boronic acid starting material is converted to the corresponding arene.
Research has shown that bulky phosphine ligands can, in some cases, promote palladium-catalyzed protodeboronation. This is an important consideration when evaluating the potential of this compound in this context. The steric hindrance of this ligand could potentially favor the undesired protodeboronation pathway over the productive cross-coupling. Therefore, careful optimization of reaction conditions would be necessary to utilize such a ligand effectively in Suzuki-Miyaura reactions.
Table 1: Hypothetical Substrate Scope for Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
| Entry | Aryl Halide | Boronic Acid | Product | Potential Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | High |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | Moderate to High |
| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | Moderate |
Note: This table is illustrative and not based on experimental data for this compound.
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of arylamines. The success of these reactions is highly dependent on the ligand employed. Bulky and electron-rich phosphine ligands are known to be effective in promoting the coupling of a wide range of aryl halides with amines. The steric bulk of this compound could facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step. Its electron-donating nature would also enhance the oxidative addition of the aryl halide to the palladium center.
The silyl-Heck reaction is a variation of the Heck reaction that introduces a silyl group into a molecule. The regioselectivity and efficiency of this reaction are influenced by the steric and electronic properties of the phosphine ligand. While there is no direct evidence of this compound being used in this reaction, its bulky nature could potentially influence the regioselectivity of silylation.
Rhodium complexes are known to catalyze the dehydrogenative silylation and germylation of C(sp3)-H bonds, offering a direct method for C-Si and C-Ge bond formation. Research has indicated that bulky and electron-rich phosphine ligands can be highly effective in promoting these reactions. nih.gov
The use of such ligands can accelerate the reaction and improve selectivity for the desired dehydrogenative coupling product over competing hydrosilylation. nih.gov The steric bulk of this compound would be expected to favor the formation of the silylated or germylated product by creating a coordinatively unsaturated rhodium center that can readily activate C-H bonds.
Table 2: Potential Performance in Rhodium-Catalyzed Dehydrogenative Silylation
| Substrate | Silylating Agent | Product | Potential Selectivity |
| Toluene | HSiEt3 | Benzyltriethylsilane | High |
| Ethylbenzene | HSiPh3 | (1-Phenylethyl)triphenylsilane | Moderate to High |
| Cyclohexane | HSiMe2Ph | (Cyclohexyl)dimethylphenylsilane | Moderate |
Note: This table is illustrative and not based on experimental data for this compound.
Palladium-Catalyzed C-X Coupling Reactions (e.g., C-N, C-C)
Mechanistic Investigations of Catalytic Cycles
The catalytic prowess of systems incorporating the this compound ligand is rooted in the intricacies of the catalytic cycle. Understanding these mechanisms is paramount for optimizing reaction conditions and designing next-generation catalysts.
Pathways for Oxidative Addition and Reductive Elimination
The selective oligomerization of ethylene using chromium catalysts supported by diphosphinoamine (PNP) ligands is widely proposed to proceed via a metallacyclic mechanism. This mechanism involves a formal Cr(I)/Cr(III) or Cr(II)/Cr(IV) redox cycle. researchgate.netuva.nl The cycle is initiated by the oxidative coupling of two ethylene molecules at the chromium center, forming a five-membered metallacyclopentane intermediate. nih.gov This step is a key feature of the catalytic cycle and is analogous to an oxidative addition process where the oxidation state of the chromium center increases.
Following the formation of the metallacyclopentane, the cycle proceeds through a series of ethylene insertions, leading to ring expansion. For instance, the insertion of another ethylene molecule expands the five-membered ring to a seven-membered metallacycloheptane, a crucial intermediate for 1-hexene (B165129) formation. nih.gov The final product is liberated through a sequence that is effectively a reductive elimination. This can occur via a β-hydride elimination to form a chromium-hydride species, followed by reductive elimination of the α-olefin, or through a concerted 3,7-hydride shift. nih.gov Theoretical studies suggest a preference for the concerted pathway. nih.gov The relative energy barriers of ethylene insertion versus product elimination dictate the selectivity of the process towards a specific oligomer. researchgate.net
Ligand Exchange and Dissociation Processes within Catalytic Systems
Ligand dynamics play a critical role in both the activation and deactivation of the catalytic system. The active catalyst is typically formed in situ by the reaction of the this compound ligand with a suitable chromium precursor, such as [CrCl2(NCCH3)4]⁺[B(C6F5)4]⁻. researchgate.netmdpi.com This formation involves a ligand exchange process where the weakly coordinating acetonitrile ligands are displaced by the much stronger bidentate PNP ligand to generate the active monocationic species.
Conversely, the association of a second PNP ligand to the metal center is a key deactivation pathway. The formation of a bis-ligated species, such as [(this compound)2CrCl2]⁺, results in a coordinatively saturated and catalytically inactive complex. mdpi.comresearchgate.net Therefore, the catalytic system relies on a delicate equilibrium where the monoligated complex is overwhelmingly favored. The specific design of the this compound ligand, featuring bulky substituents, is a strategic element to sterically inhibit the coordination of a second ligand, thereby preventing this deactivation process.
Identification of Rate-Determining Steps and Catalytically Active Species
Spectroscopic and computational studies have been instrumental in identifying the nature of the active species. For chromium-PNP systems, the active catalyst is understood to be a cationic chromium complex. researchgate.netresearchgate.net Investigations using Cr K-edge X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) spectroscopy on related systems indicate that while the majority of the chromium is reduced to the Cr(II) state by the cocatalyst, a minor fraction of Cr(I) also exists. uva.nl Density Functional Theory (DFT) calculations support the viability of a catalytic cycle involving cationic Cr(II)/Cr(IV) intermediates. uva.nl
Influence of Ligand Electronic and Steric Properties on Reaction Barriers
The structure of the this compound ligand is meticulously designed to leverage both steric and electronic effects to optimize catalytic performance.
Steric Properties: The most significant feature of this ligand is the presence of exceptionally bulky tri-n-butylsilyl (–Si(nBu)3) groups at the para-positions of the phenyl rings. This immense steric bulk is the primary factor responsible for the catalyst's high activity and stability. researchgate.netresearchgate.net As discussed previously, this steric hindrance effectively prevents the coordination of a second ligand molecule, which would otherwise lead to the formation of an inactive bis-ligated complex. mdpi.comresearchgate.net This strategy ensures that the catalytically active monoligated species predominates in the reaction mixture. Introducing even greater steric bulk, for example by replacing the isopropyl group on the nitrogen with a cyclohexyl group, has been shown to slightly reduce activity, indicating an optimal range for steric influence. mdpi.com
Electronic Properties: While steric effects are dominant, the electronic properties of the PNP ligand also modulate the catalyst's behavior. Studies on analogous PNP ligands have demonstrated that the electronic nature of substituents on the aryl rings can significantly impact activity and selectivity. mdpi.com For instance, attaching electron-donating groups to the phenyl rings can enhance the selectivity for ethylene tri- and tetramerization. acs.orgnih.gov The position of these substituents is also crucial; para-substitution generally leads to higher catalytic performance compared to meta-substitution, which can negatively affect the stability of the active center. mdpi.com The silyl groups in this compound, while primarily steric modifiers, also influence the electronic environment at the phosphorus atoms, fine-tuning the donor properties of the ligand and thus the reactivity of the chromium center.
The combination of these steric and electronic features leads to a catalyst system with exceptionally high activity, often exceeding 6000 kg/g-Cr/h . mdpi.comresearchgate.net
| Ligand Moiety (Ar in iPrN(PAr₂)₂) | Activity (kg/g-Cr/h) | 1-Octene Selectivity (wt%) | Reference |
|---|---|---|---|
| −C₆H₄-p-Si(nBu)₃ | up to 6900 | ~75 | researchgate.net |
| −C₆H₄-p-Si(1-hexyl)₃ | >6000 | N/A | researchgate.net |
| −C₆H₄-p-Si(1-octyl)₃ | 11100 | 75 | mdpi.comresearchgate.net |
| −C₆H₄-p-Si(3,7-dimethyloctyl)₃ | ~9000 | N/A | mdpi.com |
Strategies for Preventing Inactive Species Formation in situ
A central challenge in catalysis is the prevention of pathways that lead to inactive or dormant species. For the chromium-PNP system, the primary inactive species is the bis-ligated complex [(PNP)2CrCl2]⁺. researchgate.netresearchgate.net The most effective strategy developed to prevent its formation is embedded in the molecular design of the ligand itself.
Spectroscopic and Computational Characterization of the Ligand and Its Complexes
Advanced Spectroscopic Characterization Techniques
A comprehensive understanding of the ligand and its complexes necessitates the use of a suite of sophisticated spectroscopic methods. These techniques provide detailed information on the molecular structure, bonding, and dynamic behavior of these compounds in both solution and the solid state.
Multinuclear NMR Spectroscopy (e.g., 1H, 13C, 31P, 29Si, 195Pt)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of iPrN[P(C6H4-p-Si(nBu)3)2]2 and its derivatives. The presence of multiple NMR-active nuclei (¹H, ¹³C, ³¹P, and ²⁹Si) allows for a thorough investigation of the ligand framework and its interaction with metal centers.
The NMR spectra provide a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J).
¹H and ¹³C NMR: The proton and carbon NMR spectra are complex due to the large number of inequivalent nuclei in the isopropyl and tri-n-butylsilyl groups, as well as the aromatic phenyl rings. The signals for the alkyl groups typically appear in the upfield region of the spectrum, while the aromatic protons and carbons resonate at lower field. For instance, in a related silylated compound, p-ClC6H4Si(n-octyl)3, the aromatic protons appear as doublets around δ 7.26-7.30 ppm, while the numerous methylene (B1212753) (CH2) and methyl (CH3) protons of the alkyl chains are observed in the δ 0.8-1.5 ppm range. researchgate.net The ¹³C{¹H} NMR spectrum of the same compound shows aromatic signals around δ 128-137 ppm and a multitude of aliphatic signals between δ 12-35 ppm. researchgate.net Similar patterns are expected for this compound.
³¹P NMR: ³¹P NMR spectroscopy is particularly informative for studying phosphine (B1218219) ligands and their complexes. The phosphorus-31 nucleus is 100% abundant and highly sensitive, providing sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il For the free this compound ligand, a single resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of the two equivalent phosphorus atoms. Upon coordination to a metal center, a significant change in the ³¹P chemical shift is observed. This "coordination shift" provides insight into the electronic effects of metal-ligand bonding. For example, in chromium carbonyl complexes of similar PNP ligands, the ³¹P signal appears significantly downfield, with shifts reported in the range of δ 113-121 ppm.
²⁹Si NMR: ²⁹Si NMR spectroscopy can be used to probe the silicon environment within the tri-n-butylsilyl groups. The chemical shift of the ²⁹Si nucleus is sensitive to the electronic and steric environment. For p-ClC6H4Si(n-octyl)3, the ²⁹Si{¹H} NMR spectrum shows a signal at δ -1.26 ppm. researchgate.net
¹⁹⁵Pt NMR: When coordinated to platinum, ¹⁹⁵Pt NMR can be employed. The large chemical shift dispersion and the coupling to other nuclei, such as ³¹P, provide valuable structural information. For instance, in a platinum complex with a phosphonite and a phosphine ligand, a large ²JPP coupling constant of 528 Hz was observed, consistent with a trans arrangement of the two phosphorus nuclei. researchgate.net Furthermore, the ¹J(¹⁹⁵Pt-³¹P) coupling constants are sensitive to the nature of the phosphorus ligand, with values of 4875 Hz for a phosphonite and 3101 Hz for a phosphine being reported in one study. researchgate.net
Interactive Data Table: Representative NMR Data for Related Silylated Phenyl Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| p-ClC6H4Si(n-octyl)3 | ¹H | 7.30 (d), 7.26 (d), 1.45-1.23 (m), 0.91 (t), 0.87-0.79 (m) |
| p-ClC6H4Si(n-octyl)3 | ¹³C{¹H} | 136.5, 135.9, 135.6, 128.4, 34.2, 32.4, 29.8, 29.7, 24.3, 23.1, 14.4, 12.8 |
| p-ClC6H4Si(n-octyl)3 | ²⁹Si{¹H} | -1.26 |
Note: This data is for a related compound and is presented for illustrative purposes. researchgate.net
Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes, such as ligand rotation and fluxionality, in solution. marketbeat.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the energy barriers for these processes. For large and sterically encumbered ligands like this compound, restricted rotation around the P-N or P-C bonds at low temperatures can lead to the observation of multiple signals for chemically equivalent groups at room temperature. As the temperature is increased, these signals may coalesce into a single, time-averaged signal as the rate of rotation increases. While specific VT-NMR studies on this exact ligand are not detailed in the available literature, this technique is fundamental in understanding the solution-state behavior of such bulky ligands and their complexes.
Infrared (IR) Spectroscopy for Functional Group and Coordination Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying characteristic functional groups and for probing the coordination of the ligand to a metal center. The IR spectrum provides information about the vibrational frequencies of bonds within the molecule. For phosphine ligands, characteristic P-C and P-N stretching vibrations can be observed. Upon coordination to a metal, changes in the vibrational frequencies of the ligand can be detected. For metal carbonyl complexes, the stretching frequencies of the carbonyl (C≡O) ligands are particularly diagnostic of the electronic environment at the metal center.
X-ray Crystallography for Molecular and Solid-State Structure Elucidation
Studies on related PNP-chromium complexes reveal a distorted octahedral geometry around the chromium center, with the PNP ligand coordinating in a bidentate fashion through the two phosphorus atoms (κ²-P,P). acs.org For example, in a related [PNP]Cr(CO)4 complex, the P-Cr-P bite angle was found to be 68.24(2)°, and the Cr-P bond distances were in the range of 2.3385–2.3398 Å. acs.org The bulky tri-n-butylsilyl groups are expected to be oriented away from the metal center, creating a sterically shielded pocket that influences the reactivity of the complex.
Interactive Data Table: Representative X-ray Crystallographic Data for a Related PNP-Cr Complex
| Parameter | Value |
| Coordination Geometry | Distorted Octahedral |
| Ligand Coordination Mode | κ²-P,P |
| P-Cr-P Bite Angle (°) | 68.24(2) |
| Cr-P Bond Length (Å) | 2.3385 - 2.3398 |
Note: This data is for a related [Ph₂PN(R)PPh₂]Cr(CO)₄ complex and is presented for illustrative purposes. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation pattern. For a large molecule like this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the intact molecule. Analysis of silylated compounds by gas chromatography-mass spectrometry (GC-MS) often shows characteristic fragments with m/z values of 73, corresponding to the [Si(CH₃)₃]⁺ ion, although for the bulkier tri-n-butylsilyl groups, different fragmentation pathways would occur. smolecule.com The fragmentation pattern can help to confirm the structure of the ligand by identifying fragments corresponding to the loss of butyl groups, phenyl rings, or the isopropyl group.
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful tool for investigating the intricate properties of the bulky PNP pincer ligand, this compound, and its metal complexes. Theoretical studies, particularly those employing quantum mechanical methods, provide deep insights into electronic structures, reaction mechanisms, and the subtle interplay of steric and electronic effects that govern the ligand's behavior. These computational approaches allow researchers to model and predict chemical phenomena that can be challenging to probe experimentally, offering a molecular-level understanding of the ligand's coordination chemistry and catalytic potential.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become the predominant computational method for studying complex molecular systems like those involving the this compound ligand. DFT calculations balance computational cost and accuracy, making it feasible to model large molecules and explore their potential energy surfaces. This method is instrumental in optimizing molecular geometries, analyzing electronic properties, and mapping out the energetic landscapes of chemical reactions.
Geometry optimization is a fundamental DFT procedure used to determine the lowest-energy, most stable three-dimensional structure of a molecule. For the this compound ligand and its metal complexes, this process yields crucial information about bond lengths, bond angles, and torsion angles. A key parameter for pincer ligands is the P-M-P "bite angle," which is dictated by the ligand's backbone and significantly influences the coordination geometry and reactivity of the metal center. nih.gov
Electronic structure analysis, often performed on the optimized geometry, reveals how electrons are distributed within the molecule. Molecular Orbital (MO) analysis is a key component of this. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. In a detailed analysis of Rh-vinylidene species with different PNP pincer ligands, the HOMO was found to consist predominantly of the Rh d-orbitals, with its energy level being sensitive to the substituents on the phosphine donors. nih.gov
Table 1: Selected Geometric and Electronic Parameters from DFT Studies on Analogous PNP-Metal Complexes
| Complex Type | Parameter | Value | Significance |
|---|---|---|---|
| Rh-PNP Alkyne Complex | P-Rh-P Bite Angle | Varies with backbone (e.g., wider for CH2 vs. O) | Controls equilibrium between alkyne and vinylidene isomers. nih.gov |
| Mn(II)-PNP Amide Complex | Mn-P Bond Length | ~2.76 Å | Indicates the distance and strength of the Mn-P interaction. nih.gov |
| Mn(II)-PNP Amide Complex | P-Mn-P Angle | 132° | Defines the coordination geometry at the metal center. nih.gov |
| Rh-PNP Vinylidene Complex | HOMO Energy | -7.31 eV to -6.96 eV | Reflects the electron-donating capability of the complex. nih.gov |
DFT calculations are indispensable for mapping the reaction mechanisms of catalysts. By calculating the free energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. The energy barriers associated with transition states determine the kinetics of the reaction, indicating which pathways are most feasible.
Computational studies on various PNP pincer complexes have successfully elucidated complex catalytic cycles. For example, the mechanism of dinitrogen cleavage by a dititanium hydride complex bearing PNP ligands was investigated, revealing a multi-state reactivity scenario where H2 elimination precedes the N-N bond cleavage. nih.gov In another study, the conversion of CO to methanol (B129727) and CO2 catalyzed by a ruthenium PNP complex was explored. researchgate.net DFT calculations identified two competing pathways, with the favorability depending on whether CO or H2/H2O interacts with the catalyst first. The calculated energy profile showed the precise steps of hydrogenation and hydrolysis. researchgate.net
A detailed DFT study on the transformation of internal alkynes to vinylidenes at a rhodium center ligated by a PNP pincer ligand illustrates this capability. The calculations revealed an indirect 1,2-H shift process with a free energy barrier of 13.9 kcal/mol, providing a quantitative understanding of the reaction's feasibility. nih.gov
Table 2: Calculated Free Energies for Rh-PNP Catalyzed Alkyne-to-Vinylidene Transformation (Illustrative Example)
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Rh-Alkyne Species | 0.0 |
| Transition State | 1,2-H Shift TS | +13.9 |
| Product Complex | Rh-Vinylidene Species | -2.5 |
Note: Data is for a PONOP-pincer system, analogous to PNP systems, and serves as an example of mechanistic elucidation via DFT. nih.gov
The catalytic activity of a metal complex is heavily influenced by the electronic properties of its ligands. Ligands can act as σ-donors, π-donors, or π-acceptors. acs.org The this compound ligand, being a phosphine-based pincer, is primarily a strong σ-donor through its phosphorus lone pairs. The p-Si(nBu)3 substituents are generally considered electron-donating, which would enhance the σ-donor strength of the phosphine groups. The ligand may also exhibit π-acceptor properties by using the empty σ* orbitals of the P-C bonds.
The steric bulk of a ligand is a critical factor in determining the stability of a metal complex and controlling the accessibility of the metal center to substrates. While the Tolman cone angle has been a traditional measure, the percent buried volume (%Vbur) has emerged as a more accurate and comprehensive descriptor of a ligand's steric impact. rsc.orgnih.gov The %Vbur calculates the percentage of the volume of a sphere around the metal center that is occupied by the atoms of the ligand. rsc.org
For a ligand as sterically demanding as this compound, with its bulky isopropyl group on the nitrogen and the large tri-n-butylsilyl groups on the phenyl rings, the %Vbur is expected to be very large. This significant steric shielding protects the metal center, potentially increasing catalyst stability and longevity. It also creates a specific pocket around the active site, which can lead to high selectivity in catalytic reactions.
While a specific %Vbur value for this compound is not published, we can compare it to other bulky phosphine ligands to appreciate its likely size.
Table 3: Percent Buried Volume (%Vbur) for Various Phosphine Ligands (Illustrative)
| Ligand | %Vbur |
|---|---|
| P(C6F5)3 | 36.5 |
| PPh3 (Triphenylphosphine) | 34.0 |
| P(o-Tol)3 (Tri(o-tolyl)phosphine) | 43.7 |
| PCy3 (Tricyclohexylphosphine) | 41.0 |
| P(tBu)3 (Tri-tert-butylphosphine) | 46.9 |
Source: Data adapted from published studies on buried volume calculations. researchgate.net The %Vbur for this compound is anticipated to be substantial, likely exceeding that of many common bulky phosphines.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. sciencejournal.re This method provides a quantitative description of the Lewis structure of a molecule.
NBO analysis is particularly useful for understanding the nature of the bonding between the this compound ligand and a metal center. It can quantify the charge transfer from the ligand's donor orbitals (the phosphorus lone pairs) to the metal's acceptor orbitals. This donor-acceptor interaction can be further dissected into contributions from different orbitals and their energies can be estimated using second-order perturbation theory. sciencejournal.re A recent DFT and NBO study on the interaction between silyl (B83357) cations and phosphine ligands provided detailed insights into Si-P bonding. sciencejournal.re The analysis showed that stronger interactions, evidenced by more negative interaction energies, correlated with greater σ-donation from the phosphine to the silicon center. sciencejournal.re This type of analysis applied to the target ligand would quantify the electron-donating strength of the silyl-substituted phosphine arms and how charge is distributed across the entire complex.
Table 4: Illustrative NBO Analysis Data from a Study of Silyl-Phosphine Interactions
| Interacting Pair | Interaction Energy (kcal/mol) | Charge Transfer (e-) | Key Interaction Type |
|---|---|---|---|
| (CH₃)₃Si⁺ --- P(CH₃)₃ | ~ -28 | ~ 0.45 | σ-donation from P lone pair to Si |
| (C₂H₅)₃Si⁺ --- P(CH₃)₃ | Slightly weaker | Slightly lower | Increased steric hindrance weakens interaction |
| (CH₃)₃Si⁺ --- P(C₂H₅)₃ | Slightly stronger | Slightly higher | Enhanced σ-donation from ethylphosphine |
Note: This data is from a related computational study and illustrates the type of information gained from NBO analysis. sciencejournal.re
Kinetic Modeling and Computational Prediction of Catalytic Yields and Selectivities
The catalytic performance of complexes incorporating the bulky diphosphinoamine (PNP) ligand, This compound , particularly in chromium-catalyzed ethylene (B1197577) oligomerization, is understood and optimized through a combination of kinetic modeling and computational chemistry. These approaches provide deep insights into reaction mechanisms, catalyst stability, and the factors controlling product distribution, such as the selective formation of 1-hexene (B165129) versus 1-octene (B94956).
Kinetic Modeling
Kinetic studies of chromium-PNP catalyst systems are crucial for developing rate equations that describe the reaction performance under various conditions. For ethylene tetramerization catalysts, the reaction rate is typically found to be dependent on both temperature and ethylene concentration. researchgate.net A key finding in studies of related Cr-PNP systems is that the reaction order with respect to ethylene is often fractional and greater than one (e.g., ~1.4-1.57), especially for the formation of 1-octene and other C10+ products. researchgate.netacs.org In contrast, the formation of 1-hexene tends to show a reaction order closer to one. acs.org
Computational Predictions
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanistic details of ethylene tri- and tetramerization with chromium-PNP catalysts. mdpi.comnih.gov These computational studies allow for the exploration of potential energy surfaces for various proposed catalytic cycles, helping to identify the most favorable reaction pathways.
The generally accepted pathway for both trimerization and tetramerization is the metallacycle mechanism, which involves catalyst intermediates in Cr(I) and Cr(III) oxidation states. mdpi.comnih.gov A critical step, often identified as rate-determining, is the oxidative coupling of two coordinated ethylene molecules to form a chromacyclopentane intermediate. mdpi.comnih.gov
Computational models are particularly valuable for predicting selectivity. The divergence between the trimerization (1-hexene) and tetramerization (1-octene) pathways occurs at the metallacycloheptane stage. DFT calculations show that the selectivity is determined by the relative energy barriers of two competing reactions:
β-Hydride Transfer: This step leads to the elimination of 1-hexene and regeneration of the active catalyst. mdpi.comnih.gov
Ethylene Insertion: The insertion of another ethylene molecule into the metallacycloheptane leads to a metallacyclononane, which subsequently eliminates 1-octene. mdpi.comnih.gov
The structure of the PNP ligand, such as This compound , plays a decisive role in modulating these energy barriers. The bulky tri-n-butylsilyl (-Si(nBu)3) groups at the para-position of the phenyl rings are known to exert significant steric and electronic effects. researchgate.net Computational studies on similar ligands have shown that such bulky substituents can dramatically improve catalytic activity and, crucially, suppress the formation of undesirable polyethylene (B3416737) by making the active species more robust. researchgate.net Steric properties are often found to have a greater contribution to controlling product selectivity than electronic properties. acs.orgkfupm.edu.sa DFT and other computational methods, such as combining DFT with artificial neural networks (ANN), can quantify these influences and accelerate the rational design of new catalysts with desired yields and selectivities. kfupm.edu.sarsc.org
The table below summarizes the key parameters and findings derived from kinetic and computational modeling of chromium-PNP catalyst systems for ethylene oligomerization.
| Modeling Aspect | Key Parameters & Descriptors | Typical Findings & Predictions |
| Kinetic Modeling | Temperature, Ethylene Concentration, Catalyst Concentration | Reaction order for 1-octene is typically >1 (e.g., ~1.4-1.6), while it is ~1 for 1-hexene. researchgate.netacs.org |
| Reaction rate models can be developed to predict catalyst activity and deactivation rates. researchgate.net | ||
| Computational (DFT) | Ligand Steric & Electronic Properties (e.g., bite angle, donor ability) | The metallacycle mechanism involving Cr(I)/Cr(III) states is the most favored pathway. mdpi.comnih.gov |
| Transition State Energy Barriers (kcal/mol) | Oxidative coupling of two ethylene molecules is often the rate-determining step. mdpi.comnih.gov | |
| Selectivity (1-C6 vs. 1-C8) is controlled by the energetic competition between β-hydride transfer and further ethylene insertion at the metallacycloheptane stage. mdpi.comnih.gov | ||
| Bulky ligand substituents increase activity and reduce polyethylene formation. researchgate.net |
Broader Implications and Future Research Directions
Rational Design of Next-Generation Ligands for Enhanced Catalytic Performance
The rational design of ligands is a cornerstone of modern catalysis, aiming to fine-tune the properties of metal complexes to achieve higher activity, selectivity, and stability. The development of iPrN[P(C6H4-p-Si(nBu)3)2]2 serves as a prime example of how modifying ligand architecture can lead to superior catalytic systems, particularly in chromium-catalyzed ethylene (B1197577) oligomerization. Future research in this area is focused on several key strategies:
Tuning Steric and Electronic Parameters: The bulky tri-n-butylsilyl groups in this compound are crucial for stabilizing the active metal center and influencing product selectivity. researchgate.net Future designs will continue to explore the impact of varying the size and nature of these substituents. For instance, replacing alkylsilyl groups with other bulky moieties could further optimize the ligand's steric profile. A 2024 study on N-aryl PNP ligands demonstrated that incorporating different fused aryl moieties (such as anthracenyl, pyrenyl, or naphthyl) can rationally tune the selectivity towards desired linear alpha-olefins like 1-hexene (B165129) and 1-octene (B94956). mdpi.com The position of the nitrogen connection to the aromatic unit was also found to be a critical factor in dictating the reaction pathway. mdpi.com
Modification of the Ligand Backbone: The isopropyl group on the nitrogen atom of the bis(phosphino)amine backbone also plays a significant role. Systematic variation of this N-substituent (e.g., from alkyl to aryl or cycloalkyl groups) has been shown to impact catalytic activity and selectivity in ethylene tetramerization. researchgate.net Research into novel binuclear PNP ligands, such as those based on a cyclohexyldiamine scaffold, has shown that the relative positioning of the two PNP sites can lead to significant enhancements in catalytic activity for selective ethylene tri- and tetramerization. mdpi.comresearchgate.net
Introducing Functional Groups: Incorporating functional groups into the ligand framework that can participate in the catalytic cycle or influence the secondary coordination sphere is a promising avenue. For example, pendant ether donors on the aryl rings of PNP ligands have been shown to favor the formation of 1-hexene by coordinating to the chromium center and suppressing the pathway to 1-octene. researchgate.net
Computational and Machine Learning Approaches: The integration of computational chemistry, such as Density Functional Theory (DFT), and machine learning is becoming an invaluable tool for predicting the performance of new ligand designs. researchgate.netresearchgate.net These methods can accelerate the discovery of ligands with desired properties by modeling transition states and identifying key structural features that govern catalyst selectivity and activity, thus reducing the need for extensive experimental screening. researchgate.net
The table below summarizes the effect of ligand modifications on catalytic performance in ethylene oligomerization, drawing from research on analogous PNP ligand systems.
| Ligand Modification | Effect on Catalysis | Key Findings | Reference |
| N-Aryl Substituent | Tuning of 1-C8/1-C6 selectivity | Fused aryl moieties of different sizes alter the steric profile around the metal center. mdpi.com | mdpi.com |
| Binuclear PNP Scaffolds | Enhanced catalytic activity | Positioning of PNP sites on a cyclohexyldiamine framework impacts performance. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| P-Aryl Substituents | Control of electronic properties and selectivity | Electron-donating or -withdrawing groups on the phenyl rings influence activity and product distribution. mdpi.com | mdpi.com |
| Pendant Donor Groups | Altered product selectivity | Coordination of pendant ethers favors 1-hexene formation over 1-octene. researchgate.net | researchgate.net |
Exploration of Novel Catalytic Transformations Mediated by this compound and Analogues
While chromium complexes of this compound are renowned for ethylene oligomerization, the broader class of bis(phosphino)amine (PNP) ligands and their metal complexes are versatile catalysts for a range of organic transformations. Future research is set to expand their application into new catalytic territories.
Hydrogenation and Dehydrogenation Reactions: Ruthenium complexes featuring bulky PNP pincer ligands have demonstrated activity in acceptorless alcohol dehydrogenation. nih.gov These reactions are fundamental in organic synthesis for the conversion of alcohols to carbonyl compounds and for hydrogen storage/release cycles. Blocking metal-ligand cooperation through ligand design has been shown to create catalytically active species, opening new pathways for these transformations. nih.govnii.ac.jp
Cross-Coupling Reactions: Palladium complexes of bis(diphenylphosphino)amine ligands have been successfully employed as catalysts in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net The steric and electronic properties of these ligands are crucial for promoting the key steps of the catalytic cycle. researchgate.net Analogues of bulky phosphines are also effective in other important cross-coupling reactions like Stille and Buchwald-Hartwig amination. nih.gov
Polar Monomer Polymerization: Nickel catalysts bearing phosphine-based ligands are being explored for the polymerization of ethylene and its copolymerization with polar monomers. acs.org The development of robust catalysts that can tolerate functional groups is a major goal in polymer chemistry, and bulky ligands like this compound analogues could offer the necessary stability and selectivity.
Other Olefin Transformations: Beyond oligomerization, nickel complexes with PNP-type ligands have shown good performance in ethylene dimerization. mdpi.com Furthermore, low-valent molybdenum PNP pincer complexes have been investigated as catalysts for the semihydrogenation of alkynes to alkenes, a critical transformation in fine chemical synthesis. acs.org
The following table highlights some of the catalytic applications of metal complexes with analogous PNP and bis(phosphine) ligands.
| Catalytic Transformation | Metal Center | Ligand Type | Substrates | Products | Reference |
| Transfer Hydrogenation | Ruthenium(II) | Monooxidized thioyl bis(phosphino)amine | Acetophenone derivatives | 1-Phenylethanol derivatives | tandfonline.com |
| Suzuki Cross-Coupling | Palladium(II) | N,N-bis(diphenylphosphino)benzidine | Aryl halides, boronic acids | Biaryls | researchgate.net |
| Acceptorless Alcohol Dehydrogenation | Ruthenium(II) | Bulky PNP Pincer | Alcohols | Esters/Ketones | nih.govnii.ac.jp |
| Ethylene Dimerization | Nickel(II) | PNP(NR2)2 | Ethylene | Butenes | mdpi.com |
| Alkyne Semihydrogenation | Molybdenum(0) | PNP Pincer | Alkynes | Alkenes | acs.org |
Applications in Sustainable Chemical Processes
The development of catalysts like those derived from this compound aligns with the broader goals of green and sustainable chemistry. metall-mater-eng.com These goals include improving reaction efficiency, reducing waste, and utilizing renewable resources.
Future applications in this context will likely focus on:
Improving Atom Economy: Catalysts that offer high selectivity for desired products, such as the selective oligomerization of ethylene to 1-hexene and 1-octene, are inherently more sustainable as they minimize the formation of unwanted byproducts. mdpi.commdpi.comresearchgate.net This reduces the need for energy-intensive separation processes and maximizes the conversion of raw materials into valuable products.
Catalysis with Earth-Abundant Metals: While many established catalytic systems rely on precious metals like palladium and ruthenium, there is a strong push towards using more abundant and less toxic first-row transition metals such as iron and nickel. researchgate.net Designing ligands like this compound that can stabilize and activate these metals for challenging catalytic transformations is a key research direction. elsevierpure.com
Conversion of Biomass: A significant frontier in sustainable chemistry is the conversion of biomass-derived molecules into value-added chemicals. nih.gov Phosphine (B1218219) ligands synthesized from renewable starting materials, such as terpenes, are being developed. nih.gov Catalysts based on these sustainable ligands could be employed in processes that upgrade bio-based feedstocks, contributing to a circular economy.
Energy-Efficient Processes: Catalysts that operate under mild conditions (lower temperatures and pressures) contribute to more energy-efficient and sustainable industrial processes. metall-mater-eng.com The high activity of chromium-PNP systems, for example, allows for high productivity under manageable conditions. mdpi.comresearchgate.net
Current Challenges and Future Opportunities in Ligand Synthesis and Catalyst Development for Industrial Processes
Despite the significant advances, several challenges remain in the synthesis of bulky phosphine ligands and the development of robust catalysts for large-scale industrial applications.
Synthesis of Bulky Ligands: The synthesis of sterically demanding ligands like this compound can be complex, often involving multiple steps and the use of air- and moisture-sensitive reagents. elsevierpure.com Improving the efficiency, scalability, and cost-effectiveness of these synthetic routes is crucial for their commercial viability. For example, the synthesis of some bulky PNP ligands requires multi-day reactions at elevated temperatures to achieve good yields. acs.org
Separation and Recycling: In homogeneous catalysis, the separation of the catalyst from the product stream for recycling is a significant challenge. Developing strategies to immobilize these catalysts on solid supports or utilize liquid-liquid biphasic systems without compromising their activity is an area of active research.
Predictive Power of Catalyst Design: While rational design has been successful, predicting the subtle effects of ligand modifications on catalyst performance remains a challenge. acs.org Strengthening the feedback loop between experimental results and computational modeling will be key to developing truly predictive design principles for the next generation of industrial catalysts. researchgate.net
The future of catalysis with ligands of the this compound class is bright, with numerous opportunities to address fundamental scientific questions and contribute to more efficient and sustainable chemical manufacturing.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
